

6-Hydroxyindole-2-carboxylic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 6-Hydroxyindole-2-carboxylic acid

Cat. No.: B1322286

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This in-depth technical guide provides a comprehensive overview of **6-Hydroxyindole-2-carboxylic acid**, catering to researchers, scientists, and drug development professionals. The document covers the compound's properties, synthesis, and potential biological significance, with a focus on detailed experimental protocols and data visualization.

Physicochemical Properties

6-Hydroxyindole-2-carboxylic acid is a heterocyclic compound with the molecular formula $C_9H_7NO_3$. Its key physicochemical properties are summarized in the table below, providing a quantitative look at its characteristics for experimental and developmental purposes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Property	Value
Molecular Formula	C ₉ H ₇ NO ₃
Molecular Weight	177.16 g/mol [2][3][4]
CAS Number	40047-23-2[2][3][4][5][6]
Melting Point	236 °C (decomposes)[5]
Boiling Point (predicted)	511.361 °C at 760 mmHg[4]
Density (predicted)	1.57 g/cm ³ [4]
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Slightly soluble in Methanol; Insoluble in water. [7]
pKa (predicted)	10.07 ± 0.40[7]

Discovery and Isolation

Currently, there is a notable absence of published literature detailing the initial discovery or isolation of **6-Hydroxyindole-2-carboxylic acid** from natural sources. While related compounds, such as oligomers of 5,6-dihydroxyindole-2-carboxylic acid, have been isolated from biological samples like the eyes of catfish, the 6-hydroxy isomer appears to be primarily a synthetic compound. Historical records regarding its first synthesis are not readily available in prominent chemical literature.

Synthesis of 6-Hydroxyindole-2-carboxylic Acid

The synthesis of **6-Hydroxyindole-2-carboxylic acid** can be approached as a two-step process: the synthesis of the precursor 6-hydroxyindole, followed by the carboxylation at the C2 position of the indole ring.

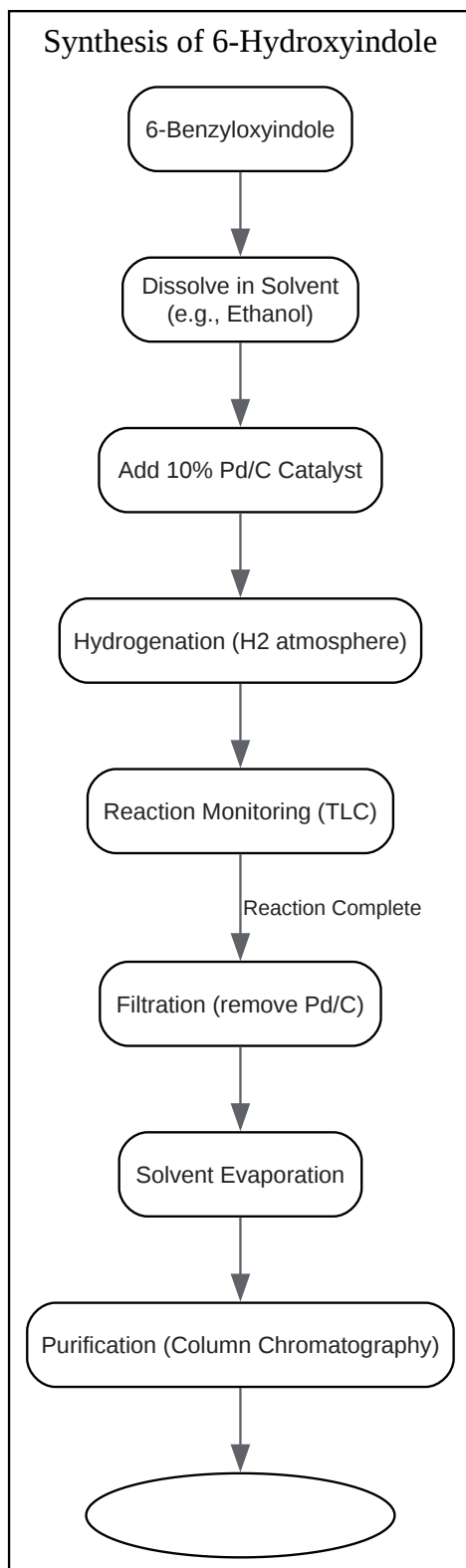
Synthesis of 6-Hydroxyindole

A common method for the synthesis of 6-hydroxyindole is through the deprotection of a protected precursor, such as 6-benzyloxyindole.

Experimental Protocol:

- Materials: 6-Benzyloxyindole, 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂), and a suitable solvent like ethanol or ethyl acetate.
 - Procedure:
 - Dissolve 6-benzyloxyindole in the chosen solvent in a flask suitable for hydrogenation.
 - Add a catalytic amount of 10% Pd/C to the solution.
 - Purge the flask with an inert gas, such as nitrogen or argon, and then introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus).
 - Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
 - Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 6-hydroxyindole.
 - Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 6-hydroxyindole.
- [\[1\]](#)[\[3\]](#)

Workflow for the Synthesis of 6-Hydroxyindole



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A generalized workflow for the synthesis of 6-hydroxyindole.

Carboxylation of 6-Hydroxyindole to 6-Hydroxyindole-2-carboxylic Acid

While a specific, detailed protocol for the direct carboxylation of 6-hydroxyindole at the C2 position to yield **6-Hydroxyindole-2-carboxylic acid** is not readily available in the literature, a plausible synthetic route can be devised based on established organic chemistry principles, such as a modified Reimer-Tiemann reaction. The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols and has been shown to be applicable to indoles.^[8]^[9] A variation of this reaction using carbon tetrachloride instead of chloroform can lead to the formation of a carboxylic acid group.

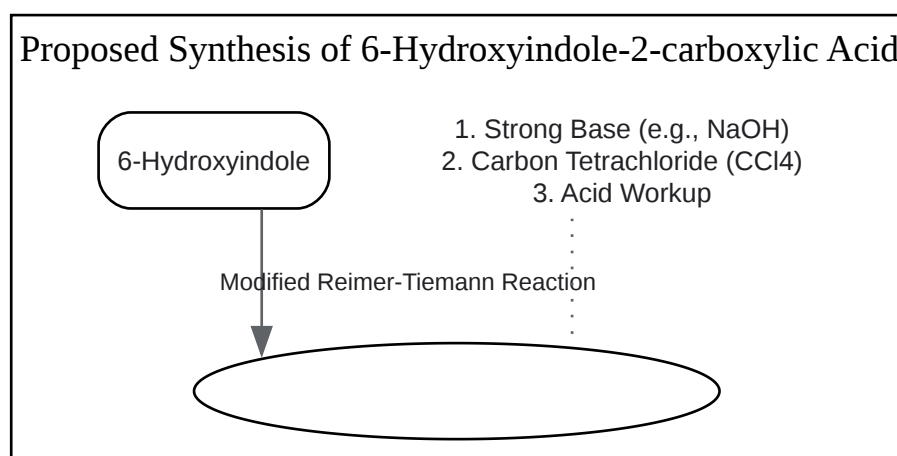
Proposed Experimental Protocol (Generalized):

- Materials: 6-Hydroxyindole, a strong base (e.g., sodium hydroxide or potassium hydroxide), carbon tetrachloride (CCl₄), and a suitable solvent (e.g., a biphasic system of water and an organic solvent).
- Procedure:
 - Dissolve 6-hydroxyindole in a suitable solvent system in a reaction flask equipped with a reflux condenser and a dropping funnel.
 - Add a solution of the strong base to the reaction mixture.
 - Heat the mixture to the desired reaction temperature.
 - Slowly add carbon tetrachloride to the reaction mixture through the dropping funnel.
 - Maintain the reaction at the elevated temperature for a specified period, monitoring the progress by TLC.
 - After the reaction is complete, cool the mixture to room temperature and acidify it with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.
 - Collect the precipitate by filtration, wash it with water, and dry it.

- Further purify the crude **6-Hydroxyindole-2-carboxylic acid** by recrystallization from an appropriate solvent.

It is important to note that this is a generalized protocol, and optimization of reaction conditions, such as the choice of base, solvent, temperature, and reaction time, would be necessary to achieve a good yield of the desired product.

Proposed Synthetic Pathway for **6-Hydroxyindole-2-carboxylic Acid**



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A proposed synthetic route to **6-Hydroxyindole-2-carboxylic Acid**.

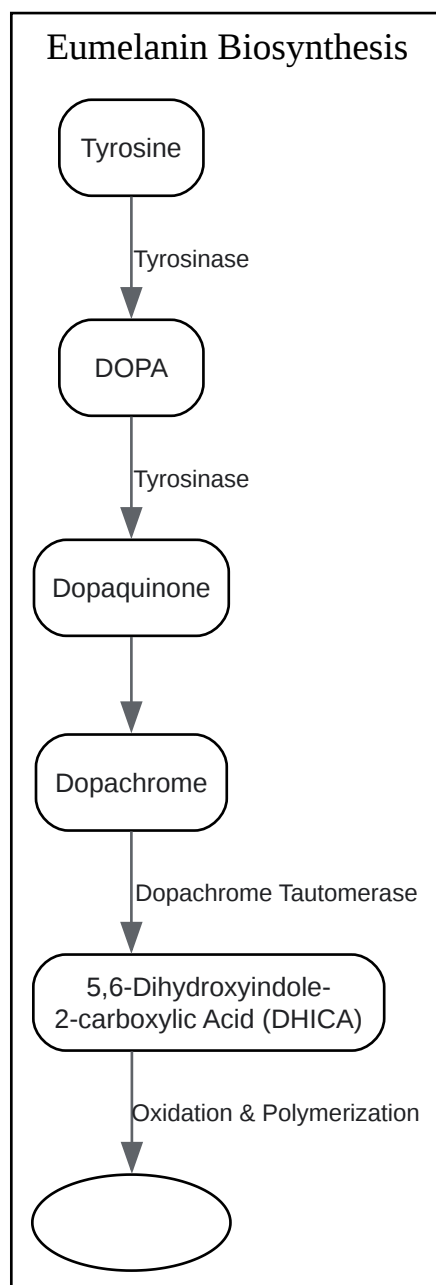
Biological Activity and Signaling Pathways

There is a significant lack of published research on the specific biological activities and signaling pathways of **6-Hydroxyindole-2-carboxylic acid**. However, extensive research has been conducted on the closely related compound, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which is a key intermediate in the biosynthesis of eumelanin, the dark pigment in human skin and hair.

DHICA is formed from the enzymatic conversion of dopachrome, a downstream product of tyrosine oxidation. This conversion is catalyzed by the enzyme dopachrome tautomerase. DHICA then undergoes further oxidation and polymerization to form eumelanin.[10] Some studies have also explored the potential of DHICA derivatives as inhibitors of HIV-1 integrase and reverse transcriptase.[7]

Given the structural similarity, it is plausible that **6-Hydroxyindole-2-carboxylic acid** could be investigated for similar biological activities. However, without specific experimental data, any potential roles in biological pathways remain speculative.

Simplified Eumelanin Biosynthesis Pathway Involving DHICA



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The role of the related compound DHICA in eumelanin synthesis.

Spectroscopic Data

While a complete set of spectral data for **6-Hydroxyindole-2-carboxylic acid** is not compiled in a single source, the expected spectral characteristics can be inferred from data on similar indole derivatives.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a broad singlet for the N-H proton, a singlet for the O-H proton, and a downfield signal for the carboxylic acid proton. The coupling patterns of the aromatic protons would be indicative of their positions on the benzene ring.
- ¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (typically >160 ppm). The aromatic carbons would resonate in the range of 100-140 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, another O-H stretching band for the phenolic hydroxyl group, an N-H stretching band, and a strong C=O stretching absorption for the carbonyl group of the carboxylic acid.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (177.16 g/mol). Fragmentation patterns would likely involve the loss of CO₂ (44 Da) and other characteristic fragmentations of the indole ring.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Conclusion

6-Hydroxyindole-2-carboxylic acid is a synthetic compound with well-defined physicochemical properties. While its direct biological roles are not yet established, its structural similarity to key biological intermediates like 5,6-dihydroxyindole-2-carboxylic acid suggests potential avenues for future research, particularly in the fields of medicinal chemistry and drug development. The provided synthetic strategies, though requiring optimization, offer a clear path for its preparation in a laboratory setting. Further investigation is warranted to explore its potential pharmacological activities and to elucidate any involvement in biological signaling pathways.

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